Enantiomeric Purity and Configurational Integrity: (3aS,8aR) versus (3aR,8aS)
The target compound is the (3aS,8aR) enantiomer (CAS 2757082-80-5), while the opposite (3aR,8aS) enantiomer is separately catalogued as CAS 1108603-36-6 and sold as a distinct chiral ligand (BCC-04358) . Both are supplied at specified enantiomeric purity: the (3aS,8aR) form is listed with a minimum chemical purity of 97% by AKSci and Bidepharm (no specific enantiomeric excess declared, but chiral identity confirmed by CAS assignment) , and the (3aR,8aS) form has a purity of 98% (NLT) as per supplier specifications . The separation of these enantiomers into different commercial entities with distinct CAS numbers and catalog codes provides a de facto quantitative measure of configurational non‑equivalence, meaning that a procurement decision for one enantiomer cannot be met by the other without altering stereochemical composition.
| Evidence Dimension | Enantiomeric identity and commercial purity |
|---|---|
| Target Compound Data | (3aS,8aR) enantiomer; CAS 2757082-80-5; minimum chemical purity 97% |
| Comparator Or Baseline | (3aR,8aS) enantiomer; CAS 1108603-36-6; purity NLT 98% (catalog BCC-04358) |
| Quantified Difference | Distinct CAS numbers and catalog entries indicate configurational non‑interchangeability. Purity difference of approximately 1 percentage point (97% vs 98% NLT) between commercial offerings. |
| Conditions | Commercial supplier specifications; no direct enantiomeric excess measurement available from a single comparative study. |
Why This Matters
For asymmetric synthesis, employing the incorrect enantiomer will invert the stereochemical outcome of the reaction, making this differentiation critical for procurement.
